
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Pyrazolines, including compounds structurally related to "2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid," have been the focus of research due to their unique properties. The synthesis and chemistry of hexasubstituted pyrazolines, for example, have been explored for their potential in creating highly substituted cyclopropanes through thermolysis. Such compounds are valuable in synthetic routes, offering facile synthesis methods for structurally unique molecules (Baumstark, Vásquez, & Mctush-Camp, 2013).
Biological Applications
- The biological applications of pyrazole carboxylic acid derivatives are vast, ranging from antimicrobial to anticancer activities. These compounds serve as significant scaffolds in heterocyclic compounds due to their diverse biological activities. A review on pyrazole carboxylic acid derivatives has highlighted their importance in medicinal chemistry, showcasing their antimicrobial, anticancer, anti-inflammatory, and antiviral properties among others (Cetin, 2020).
Chemical and Pharmacological Properties
- The chemistry of derivatives similar to "this compound" has been reviewed, with a focus on their role as building blocks for heterocyclic compounds and their significance in the synthesis of various classes of heterocyclic compounds and dyes. These reviews indicate the compound's utility in generating novel molecules with potential pharmacological applications (Gomaa & Ali, 2020).
Metabolic and Toxicity Studies
- Studies on cyclopropane derivatives have examined their metabolic pathways and toxicity profiles. These investigations are crucial for understanding the potential health impacts of exposure to such compounds, especially in industrial settings where they might be used as intermediates or final products in pharmaceuticals and agrochemicals. The metabolism of cyclopropane-containing compounds into cyclopropylketones, for instance, provides insights into their biological transformations and potential toxicological implications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



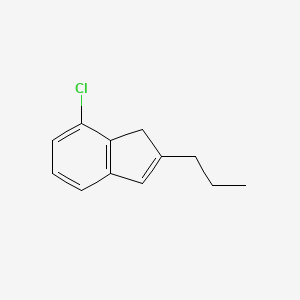
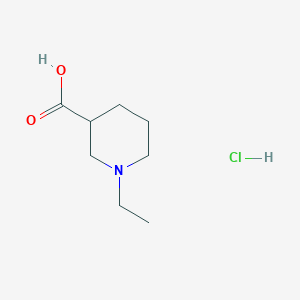

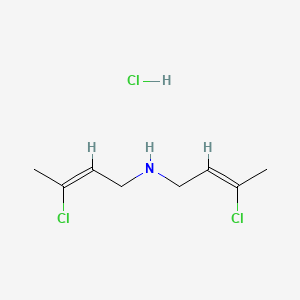
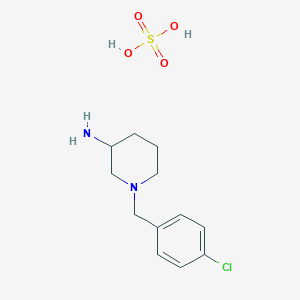
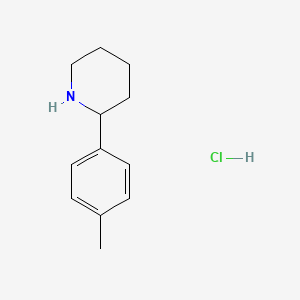

![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)
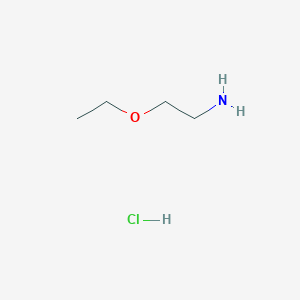

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)

